molecular formula C17H21N3O2 B6487799 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286720-13-5

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B6487799
CAS No.: 1286720-13-5
M. Wt: 299.37 g/mol
InChI Key: JNWNCUVKWQSRMW-UHFFFAOYSA-N
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Description

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a methoxybenzoyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the piperidine ring with 2-methoxybenzoyl chloride under basic conditions.

    Attachment of the Pyrazolylmethyl Group: The final step involves the alkylation of the piperidine ring with a pyrazolylmethyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted pyrazolylmethyl derivatives.

Scientific Research Applications

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxybenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine
  • 1-(2-methoxybenzoyl)-4-[(1H-triazol-1-yl)methyl]piperidine
  • 1-(2-methoxybenzoyl)-4-[(1H-tetrazol-1-yl)methyl]piperidine

Uniqueness

1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to the presence of the pyrazolylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-11-7-14(8-12-19)13-20-10-4-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWNCUVKWQSRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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